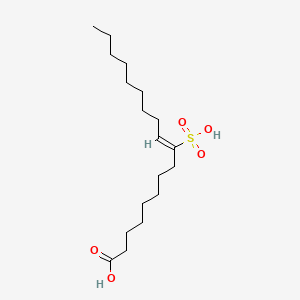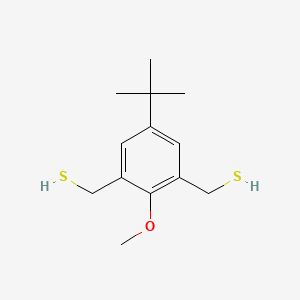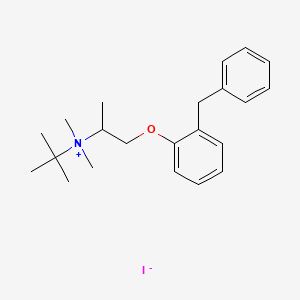![molecular formula C9H12 B13777251 Spiro[4.4]nona-1,3-diene CAS No. 766-29-0](/img/structure/B13777251.png)
Spiro[4.4]nona-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.4]nona-1,3-diene is an organic compound with the molecular formula C₉H₁₂. It is characterized by a unique spiro structure, where two cyclohexane rings are connected through a single carbon atom, forming a bicyclic system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spiro[4.4]nona-1,3-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the spiro compound. For instance, the reaction between cyclopentadiene and 1,4-benzoquinone under controlled conditions can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using catalysts, and employing continuous flow reactors, can be applied to its production. The scalability of the Diels-Alder reaction makes it a viable option for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products
Oxidation: Spiro[4.4]nona-1,3-dione.
Reduction: Saturated spiro[4.4]nonane.
Substitution: Various substituted spiro compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Spiro[4.4]nona-1,3-diene has several applications in scientific research:
Wirkmechanismus
The mechanism by which spiro[4.4]nona-1,3-diene exerts its effects is primarily through its ability to participate in various chemical reactions. Its spiro structure allows for unique interactions with molecular targets, facilitating the formation of stable intermediates and products. The compound’s reactivity is influenced by the strain and electronic properties of the spiro system, which can be exploited in designing specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane: A saturated analog of spiro[4.4]nona-1,3-diene, lacking the double bonds.
Spiro[4.4]nona-1,3,7-triene: A related compound with an additional double bond, exhibiting different reactivity and properties.
Spiro[4.4]nona-1,6-diene: Another spiro compound with double bonds in different positions, leading to distinct chemical behavior.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of conjugated double bonds. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
766-29-0 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
spiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
FHTXZDURQDIVCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


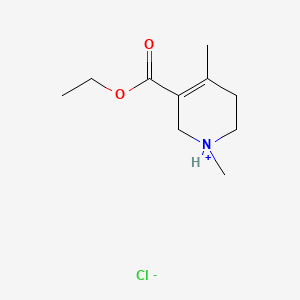

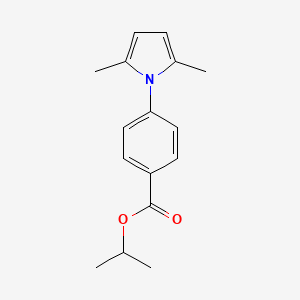
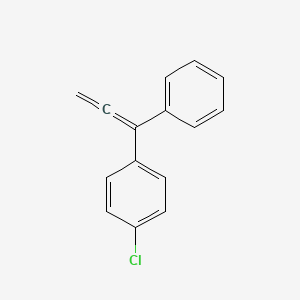
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
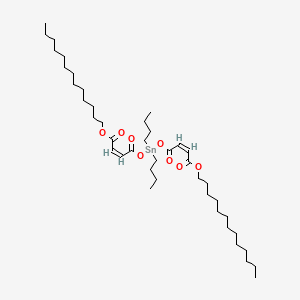
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
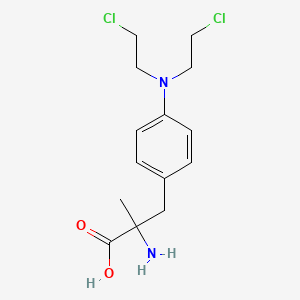
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
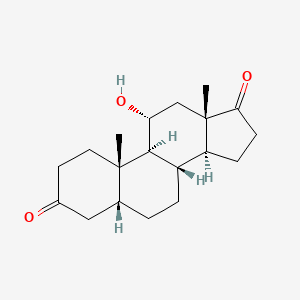
![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)
